![molecular formula C19H20FNO5S2 B2501486 Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895473-40-2](/img/structure/B2501486.png)

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

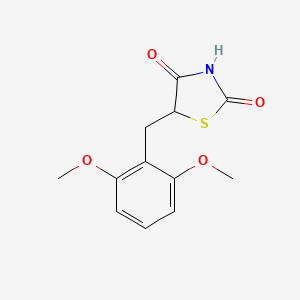

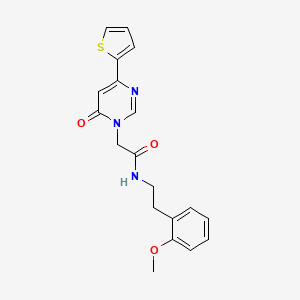

The compound , ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. These compounds have been studied for their physicochemical properties and their ability to form complexes with various metal ions such as Cu(II), Co(II), and Ni(II) . The compound's structure includes a tetrahydrobenzothiophene moiety, which is a common scaffold in medicinal chemistry due to its potential pharmaceutical applications .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacts with benzoylacetonitrile to yield a product that can further react with a variety of chemical reagents to produce fused thiophene derivatives . Additionally, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These methods highlight the versatility of tetrahydrobenzothiophene derivatives in heterocyclic synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes a fluorophenyl group attached to a sulfonyl moiety, which is known to influence the acidity and solubility of such compounds . The tetrahydrobenzothiophene core is a cyclic structure that can engage in various chemical reactions due to its reactivity . The presence of the carboxylate ester group is also significant as it can be involved in further chemical transformations.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. For example, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with different reagents leads to the formation of various heterocyclic compounds, indicating that the tetrahydrobenzothiophene moiety is a versatile reactant in organic synthesis . The formation of metal complexes as mentioned in the first paper also suggests that the compound can act as a ligand, coordinating with metal ions to form stable complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its functional groups. The presence of the sulfonyl group can affect the acid-base properties and solubility . The stability of the compound and its derivatives can be assessed through their chemical stability and solubility product when forming metal complexes . The compound's ability to form complexes with metals also indicates potential applications in materials science or as a pharmaceutical agent, as metal complexes can exhibit unique properties .

Relevant Case Studies

Case studies involving similar compounds have demonstrated significant biological activities. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats . This suggests that the compound may also possess similar biological activities, warranting further investigation into its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis of Novel Heterocycles

One area of research focuses on the synthesis of novel heterocycles using Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or similar structures as precursors. These studies involve the creation of new compounds with potential anticancer, antimicrobial, and antioxidant properties. For instance, Abdel-Motaal, Alanzy, and Asem (2020) demonstrated the use of a related compound as a building block for synthesizing new heterocycles with potent anticancer activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Similarly, Raghavendra et al. (2016) synthesized lignan conjugates that showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating the versatility of thiophene derivatives in creating pharmacologically active compounds (Raghavendra et al., 2016).

Antimicrobial and Antioxidant Studies

The antimicrobial and antioxidant activities of synthesized compounds based on the thiophene structure have been extensively studied. For example, compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antimicrobial and antioxidant activities, with some showing significant potential in these areas. This highlights the compound's relevance in the development of new antimicrobial and antioxidant agents, contributing to the field of medicinal chemistry and pharmaceuticals (K. Raghavendra et al., 2016).

Complex Formation and Physicochemical Properties

Another aspect of research involves studying the physicochemical properties and complex formation capabilities of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. These studies are crucial for understanding the compound's behavior in various chemical environments and its potential applications in creating complex materials with unique properties. Chekanova et al. (2014) investigated the acid-base properties, solubility, chemical stability, and complex formation with metals such as Cu(II), Co(II), and Ni(II), offering insights into its application in materials science and coordination chemistry (Chekanova et al., 2014).

Propriétés

IUPAC Name |

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO5S2/c1-2-26-19(23)17-14-5-3-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVRRRWSFZKUBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone](/img/structure/B2501415.png)

![8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one](/img/structure/B2501418.png)

![N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2501421.png)

![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)